![molecular formula C21H31N3O4 B5615955 4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)
4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds featuring pyrrolidin-2-one derivatives and arylpiperazine moieties, similar to the one described, are of significant interest in medicinal chemistry and pharmaceutical research due to their versatile biological activities and structural diversity. These compounds are synthesized and studied for their potential as therapeutic agents, and their structural complexity allows for a wide range of chemical reactions and interactions.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, incorporating various substituents into the pyrrolidin-2-one nucleus to achieve desired biological activities. For example, Rubtsova et al. (2020) detailed the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and their derivatives, which share structural similarities with the compound , by reacting the methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amines (Rubtsova et al., 2020).
Molecular Structure Analysis
Molecular structure characterization, including crystallographic and spectroscopic analyses, is crucial for understanding the spatial arrangement and electronic properties of these compounds. For instance, the study by Karczmarzyk and Malinka (2008) on analgesic isothiazolopyridines provides insights into the crystal and molecular structures, demonstrating the importance of hydrogen bonding and π-π interactions in the stabilization of molecular conformation (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds like the one described often aim to modify specific functional groups to achieve desired properties or biological activities. The introduction of arylpiperazine and pyrrolidin-2-one derivatives is frequently explored for enhancing pharmacological profiles, as discussed in studies on anticonvulsant and analgesic properties (Obniska et al., 2005).
properties
IUPAC Name |
[5-(3-hydroxy-3-methylbut-1-ynyl)furan-2-yl]-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,27)7-6-18-4-5-19(28-18)20(26)24-13-16(17(14-24)15-25)12-23-10-8-22(3)9-11-23/h4-5,16-17,25,27H,8-15H2,1-3H3/t16-,17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOGLCLNBJUOEH-IAGOWNOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(O1)C(=O)N2CC(C(C2)CO)CN3CCN(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#CC1=CC=C(O1)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCN(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.